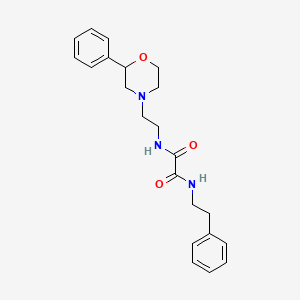
N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, commonly known as PEPPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a novel oxalamide derivative that has shown promising results in various studies.
作用機序
The mechanism of action of PEPPO is still under investigation, but it has been suggested that it acts as a dopamine receptor agonist, binding to the receptors and activating them. This leads to an increase in dopamine signaling, which has been linked to various physiological and biochemical effects.
Biochemical and Physiological Effects:
PEPPO has been shown to have various biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and improved cognitive function. It has also been shown to have potential anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
PEPPO has several advantages for lab experiments, including its high potency, selectivity, and specificity for dopamine receptors. However, its limitations include its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on PEPPO, including investigating its potential therapeutic applications for neurological disorders, exploring its effects on other neurotransmitter systems, and developing new analogs with improved properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of PEPPO.
合成法
PEPPO can be synthesized through a multi-step process involving the reaction of 2-phenylmorpholine with 2-bromoethylamine hydrobromide, followed by reaction with phenethylamine and oxalyl chloride. The final product is obtained through purification and crystallization.
科学的研究の応用
PEPPO has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have a high affinity for dopamine receptors, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
特性
IUPAC Name |
N-(2-phenylethyl)-N'-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(23-12-11-18-7-3-1-4-8-18)22(27)24-13-14-25-15-16-28-20(17-25)19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZVKPZEQFHDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


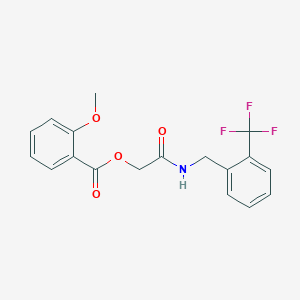
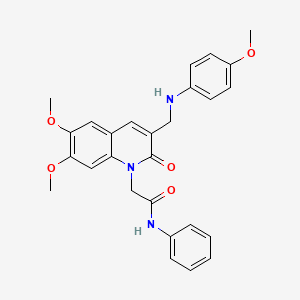
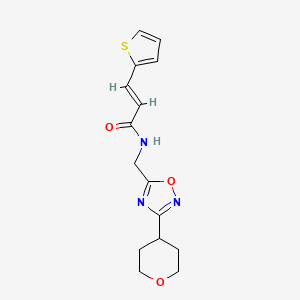
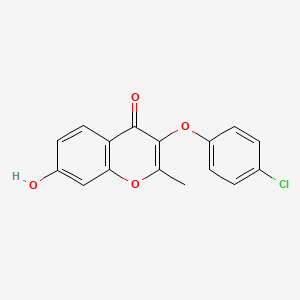
![N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2623403.png)
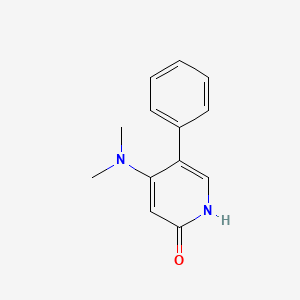
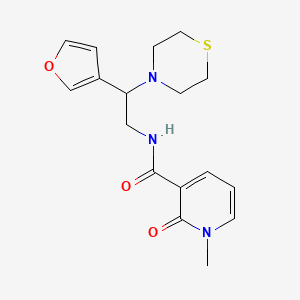
![(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2623409.png)
![2-Ethyl-5-((4-ethylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623410.png)
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2623412.png)
![3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2623413.png)

